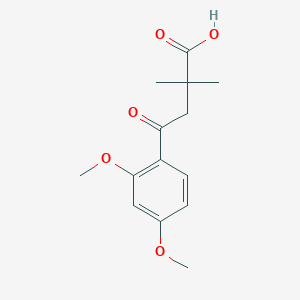

4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid

描述

属性

IUPAC Name |

4-(2,4-dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-14(2,13(16)17)8-11(15)10-6-5-9(18-3)7-12(10)19-4/h5-7H,8H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHNRGCNFMPUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=C(C=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione.

Condensation Reaction: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium ethoxide to form the intermediate product.

Hydrolysis: The intermediate product is then subjected to hydrolysis under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. For example, reaction with methanol in the presence of H₂SO₄ forms the corresponding methyl ester .

Mechanism : Acid-catalyzed nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon.

Amidation

The carboxylic acid reacts with amines to form amides. This is typically achieved using coupling agents like DCC or via activation with thionyl chloride.

Mechanism : Activation of the carboxylic acid to an acyl chloride or mixed anhydride, followed by nucleophilic attack by the amine.

Ketone Reduction

The ketone group can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄.

Mechanism : Hydride transfer from the reducing agent to the carbonyl carbon.

Decarboxylation

Under thermal or basic conditions, the carboxylic acid undergoes decarboxylation, yielding CO₂ and a substituted acetone derivative.

Mechanism : Formation of a resonance-stabilized enolate intermediate, followed by CO₂ elimination.

Nucleophilic Acyl Substitution

The carbonyl groups participate in reactions with Grignard reagents or organolithium compounds, forming tertiary alcohols or extended carbon chains .

Mechanism : Nucleophilic attack on the carbonyl carbon, followed by protonation.

Reaction Conditions and Outcomes

Steric Effects on Reactivity

The geminal dimethyl groups adjacent to the ketone sterically hinder nucleophilic attacks, slowing reactions at the β-keto position. This effect is mitigated in polar solvents like THF or DMF .

Solvent-Dependent Selectivity

-

Esterification : Protic solvents (e.g., MeOH) favor carboxylic acid activation .

-

Amidation : Aprotic solvents (e.g., DCM) improve coupling efficiency.

Catalytic Influence

科学研究应用

Anticancer Research

One of the significant applications of 4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid is in the field of anticancer research. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the modulation of specific biochemical pathways that lead to apoptosis in cancer cells.

Key Findings :

- Cell Lines Tested : Various human cancer cell lines, including breast and lung cancer models.

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells.

Case Study: Apoptosis Induction

A study conducted on breast cancer cell lines showed that treatment with this compound led to a significant increase in apoptosis markers. Flow cytometry analysis revealed an increase in early and late apoptotic cells compared to untreated controls.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, making it useful in creating more complex molecules.

Synthetic Applications :

- Building Block for Complex Molecules : Due to its α-keto acid functionality, it can participate in reactions such as aldol condensation and Michael addition.

- Functionalization Potential : The methoxy groups on the aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Biochemical Pathways

Research indicates that the compound may influence pathways involved in inflammation and cell proliferation. Further studies are needed to elucidate the precise molecular targets.

Data Summary Table

| Application Area | Key Findings | Remarks |

|---|---|---|

| Medicinal Chemistry | Induces apoptosis in cancer cell lines | IC50 values in low micromolar range |

| Organic Synthesis | Versatile intermediate for complex molecules | Useful for aldol condensation and Michael addition |

| Biological Activity | Potential enzyme inhibitor | Requires further investigation for targets |

作用机制

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

相似化合物的比较

Key Features :

- The 2,4-dimethoxy substituents on the aromatic ring enhance electron-donating effects, influencing reactivity and solubility.

This compound’s ketone and carboxylic acid functionalities suggest utility in organic synthesis, pharmaceuticals, or agrochemical intermediates .

Comparison with Similar Compounds

Structural Analogues with Substituted Phenyl Groups

4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid (CAS: 15880-03-2)

- Structure : Features a 2,4-dimethylphenyl group instead of methoxy substituents.

- Molecular Formula : C₁₂H₁₄O₃ (Molecular Weight: 206.24 g/mol).

- Key Differences :

4-(2-Methoxyphenyl)-4-oxobutyric Acid (CAS: 103987-16-2)

- Structure : Contains a single methoxy group at the 2-position of the phenyl ring.

- Molecular Formula : C₁₁H₁₂O₄ (Molecular Weight: 208.21 g/mol).

- Key Differences :

4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic Acid

- Structure : Combines 2,3-dimethylphenyl and 2,2-dimethyl groups.

- Structural similarity suggests comparable synthetic routes (e.g., Friedel-Crafts acylation) but divergent physicochemical properties .

Functional Group Variants

Ethyl 4-(2,4-Dichlorophenyl)-3-oxobutanoate (CAS: 194240-93-2)

- Structure : Ester derivative with a dichlorophenyl group and ketone at the 3-position.

- Molecular Formula : C₁₂H₁₂Cl₂O₃ (Molecular Weight: 275.13 g/mol).

- Key Differences :

2,4-DB (4-(2,4-Dichlorophenoxy)butyric Acid)

- Structure: Phenoxybutyric acid with 2,4-dichloro substituents.

- Molecular Formula : C₁₀H₁₀Cl₂O₃ (Molecular Weight: 249.10 g/mol).

- Key Differences: Phenoxy group replaces the phenyl ketone, enabling herbicidal activity via auxin mimicry. Chlorine atoms confer greater environmental persistence compared to methoxy groups .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid | 862578-42-5 | C₁₄H₁₈O₅ | 266.29 | 2,4-Dimethoxy, 2,2-dimethyl | High steric hindrance, polar |

| 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid | 15880-03-2 | C₁₂H₁₄O₃ | 206.24 | 2,4-Dimethyl | Lower reactivity, hydrophobic |

| 4-(2-Methoxyphenyl)-4-oxobutyric acid | 103987-16-2 | C₁₁H₁₂O₄ | 208.21 | 2-Methoxy | Moderate solubility in water |

| Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | 194240-93-2 | C₁₂H₁₂Cl₂O₃ | 275.13 | 2,4-Dichloro, ester | Lipophilic, herbicide intermediate |

| 2,4-DB | 94-82-6 | C₁₀H₁₀Cl₂O₃ | 249.10 | 2,4-Dichlorophenoxy | Herbicidal, auxin-like activity |

生物活性

4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid (CAS 951894-38-5) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18O5

- Molecular Weight : 278.29 g/mol

- Purity : ≥97% (as per supplier specifications) .

Biological Activity Overview

Research indicates that compounds in this class exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific biological activities of this compound are still under investigation, but related compounds suggest a promising profile.

1. Antioxidant Activity

Antioxidant activity is critical in preventing oxidative stress-related diseases. Studies on similar compounds have shown that they can scavenge free radicals and reduce oxidative damage in cells. This mechanism is vital for protecting cellular components from oxidative damage, which can lead to chronic diseases.

2. Anti-inflammatory Effects

Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines. The modulation of inflammatory pathways can be beneficial in treating conditions such as arthritis and other chronic inflammatory diseases.

3. Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties through the induction of apoptosis in cancer cells and inhibition of tumor growth. The exact mechanisms remain to be elucidated through further research.

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Pyrrole Derivatives : Research on pyrrole derivatives has shown significant cytotoxic effects against various cancer cell lines. These derivatives were found to induce apoptosis and inhibit cell proliferation through caspase activation .

- Inflammatory Mediator Inhibition : A study focusing on fused pyrrole compounds reported their efficacy in reducing inflammatory mediators in vitro and in vivo, suggesting a potential therapeutic application for inflammatory diseases .

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory responses.

- Modulation of Signaling Pathways : These compounds may modulate pathways such as NF-kB and MAPK that are crucial in inflammation and cancer progression.

Data Table: Biological Activities of Related Compounds

常见问题

Q. What are the recommended synthetic routes for 4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2,4-dimethoxybenzene and dimethyl-substituted γ-keto acid derivatives. Optimization includes:

- Catalyst selection : Lewis acids like AlCl₃ or BF₃·Et₂O for electrophilic aromatic substitution .

- Temperature control : Maintaining 0–5°C during acylation to minimize side reactions.

- Protecting groups : Methoxy groups stabilize the aromatic ring but may require protection during acidic conditions .

- Yield improvement : Monitoring via TLC/HPLC and quenching intermediates to prevent over-acylation .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H NMR (δ 3.8–3.9 ppm for methoxy groups; δ 2.1–2.3 ppm for dimethyl substituents) and ¹³C NMR (δ 170–210 ppm for ketone carbonyl) .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-O of methoxy groups) .

- Mass spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 266.1 (C₁₄H₁₈O₅) .

- HPLC : Reverse-phase C18 column with UV detection at 254 nm for purity assessment .

Q. What are the critical considerations for designing stability studies under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis or LC-MS. The ketone group may undergo hydrolysis under strong acidic/basic conditions .

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and experimental reactivity data?

- Methodological Answer :

- DFT calculations : Compare HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the 2,4-dimethoxy phenyl group enhances electron density, directing substitution at specific positions .

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) to explain unexpected inhibition patterns .

- Crystallographic validation : X-ray diffraction (as in fluorophenyl analogs ) to verify bond angles and conformations.

Q. What advanced strategies address low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Flow chemistry : Continuous reactors to improve mixing and reduce side products during acylation .

- Microwave-assisted synthesis : Accelerate reaction times for steps requiring high temperatures .

- Byproduct analysis : Use GC-MS to identify impurities (e.g., over-alkylated derivatives) and adjust stoichiometry .

Q. How can chiral resolution be achieved for enantiomeric derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol mobile phases .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .

- Circular dichroism (CD) : Confirm enantiopurity by comparing CD spectra with computational predictions .

Data Contradiction and Validation

Q. How should conflicting spectral data (e.g., NMR shifts) between batches be systematically investigated?

- Methodological Answer :

- Batch comparison : Analyze via 2D NMR (COSY, HSQC) to confirm connectivity and detect impurities .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace unexpected couplings .

- Collaborative validation : Cross-check data with independent labs using standardized protocols (e.g., GOST R 8.736-2011 ).

Q. What mechanistic insights explain unexpected biological activity in derivatives of this compound?

- Methodological Answer :

- Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., demethylated or oxidized forms) .

- Receptor binding assays : Radioligand displacement studies to quantify affinity for targets like GPCRs or kinases .

- ROS assays : Evaluate oxidative stress modulation, as methoxy groups may enhance radical scavenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。